1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 302901-02-6
VCID: VC2184185
InChI: InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3
SMILES: CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 302901-02-6

Cat. No.: VC2184185

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole - 302901-02-6

Specification

CAS No. 302901-02-6
Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3
Standard InChI Key MLHGSKCNJTXMGV-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C
Canonical SMILES CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole features a central pyrrole ring with two methyl substituents at positions 2 and 5. The nitrogen atom of the pyrrole ring is connected to a phenyl ring containing two chlorine atoms at positions 2 and 5, and a nitro group at position 4. This arrangement creates a molecule with multiple functional groups that influence its chemical behavior and reactivity profiles.

The structural components can be summarized as follows:

Structural ComponentDescription
Core structure1H-pyrrole ring
Pyrrole substituentsMethyl groups at positions 2 and 5
N-substituent2,5-dichloro-4-nitrophenyl group
Functional groupsTwo chlorine atoms and one nitro group on the phenyl ring
Molecular formulaC₁₂H₁₀Cl₂N₂O₂
Molecular weightApproximately 285.13 g/mol

Physical Properties

The physical properties of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole reflect its complex molecular structure. Based on structurally similar compounds, it is expected to be a crystalline solid at room temperature. The presence of aromatic rings contributes to its stability, while the nitro and chloro groups influence its solubility characteristics and intermolecular interactions.

Anticipated physical properties include:

PropertyCharacteristic
Physical stateCrystalline solid at room temperature
ColorLikely yellow to orange (based on similar nitro-substituted aromatics)
SolubilityModerately soluble in organic solvents (ethanol, acetonitrile); limited water solubility
StabilityStable under normal conditions; sensitive to strong oxidizing agents
Melting pointExpected to be >100°C (based on similar pyrrole derivatives)

Chemical Properties

The chemical properties of this compound are significantly influenced by the electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring, along with the electron-donating effect of the methyl groups on the pyrrole ring. These structural features create a molecule with regions of different electron density, affecting its reactivity patterns.

Chemical PropertyDescription
Electrophilic substitutionPossible at the pyrrole ring, though hindered by methyl groups
Nucleophilic substitutionPotential at the chloro-substituted positions under appropriate conditions
ReductionThe nitro group can undergo reduction to form amino derivatives
OxidationMethyl groups may undergo oxidation to form aldehyde or carboxylic acid functionalities
Acid-base behaviorWeakly basic due to the pyrrole nitrogen, though influenced by electron-withdrawing groups

Synthesis Methods

Synthetic Routes

The synthesis of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step procedures that require careful control of reaction conditions. Based on established synthetic approaches for similar compounds, several potential routes can be proposed .

Synthetic RouteDescriptionKey Reagents
Direct N-arylationReaction of 2,5-dimethylpyrrole with 2,5-dichloro-4-nitrobenzene or suitable derivativeBase (K₂CO₃, NaH), polar aprotic solvent (DMF, DMSO)
Sequential functionalizationStarting from N-phenylpyrrole with subsequent chlorination and nitrationChlorinating agents (NCS, SOCl₂), nitrating mixture (HNO₃/H₂SO₄)
Cyclization approachFormation of pyrrole ring from suitable precursors followed by functionalizationPaal-Knorr reaction conditions, followed by substitution reactions

Reaction Conditions

The synthesis of this compound necessitates precise control of reaction parameters to maximize yield and purity. Temperature control is particularly critical during nitration steps to prevent multiple nitration or decomposition of the product .

Reaction ParameterOptimal ConditionsConsiderations
TemperatureVariable by step: 0-5°C for nitration; 60-80°C for N-arylationHigher temperatures may lead to side products
Solvent selectionAcetonitrile, ethanol, or acetic acid depending on stepSolvent polarity affects reaction kinetics
Catalyst/BaseCopper catalysts for N-arylation; bases such as K₂CO₃Catalyst loading affects efficiency
Reaction timeTypically 4-24 hours depending on stepExtended times may lead to degradation
Order of additionSlow addition of nitrating agents and strong basesControls exothermic reactions

Purification Techniques

After synthesis, obtaining high-purity 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole requires appropriate purification techniques. The presence of multiple functional groups necessitates careful separation from potential side products and unreacted starting materials .

Purification MethodApplicationEffectiveness
RecrystallizationPrimary purification from suitable solvent systems (ethanol, ethanol/water)Effective for removing most impurities
Column chromatographySecondary purification using silica gel with appropriate eluent systemsHigh resolution separation from structurally similar impurities
HPLCAnalytical and preparative scale purificationHighest purity, suitable for analytical standards
TLCMonitoring reaction progress and purity assessmentQualitative analysis tool

Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole. Multiple complementary methods provide comprehensive structural information .

Spectroscopic TechniqueExpected FeaturesAnalytical Value
¹H NMR (300 MHz, DMSO-d₆)Signals for pyrrole H (~6.0 ppm); aromatic H (7.5-8.5 ppm); methyl H (2.0-2.5 ppm)Confirms hydrogen environments and substitution pattern
¹³C NMRSignals for pyrrole C, aromatic C, methyl C, and C bearing functional groupsConfirms carbon framework and substitution pattern
FT-IRNO₂ stretching (~1520, 1350 cm⁻¹); C-Cl stretching (~750 cm⁻¹); pyrrole C-H and C=C stretchingIdentifies functional groups
Mass SpectrometryMolecular ion peak at m/z 285 [M]⁺; fragmentation pattern showing loss of NO₂, ClConfirms molecular weight and structure

Chromatographic Methods

Chromatographic techniques provide valuable information about the purity of the synthesized compound and aid in separating it from potential impurities .

Chromatographic MethodParametersApplication
Analytical HPLCC18 column, methanol/water or acetonitrile/water mobile phasesPurity determination, method development
Preparative HPLCScaled-up conditions from analytical methodIsolation of high-purity material
TLCSilica gel 60 F₂₅₄ plates; appropriate solvent systems (e.g., hexane/ethyl acetate)Reaction monitoring, purity assessment
GC-MSAppropriate temperature program; MS detectionVolatile impurity detection, structural confirmation

Structural Confirmation

The complete structural characterization of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole requires integration of data from multiple analytical techniques to confirm its identity .

Analytical ApproachInformation ProvidedConfirmation Value
Elemental AnalysisC, H, N percentages; comparison with theoretical valuesConfirms molecular formula
X-ray CrystallographyThree-dimensional structure; bond lengths and anglesDefinitive structural proof when available
Combined Spectroscopic DataComprehensive structural information from complementary techniquesBuilds confidence in structural assignment
Reference Standard ComparisonComparison with authenticated reference materialConfirms identity when standard is available
Potential Therapeutic ApplicationBasis for ApplicationDevelopment Status
Antimicrobial agentsSimilar pyrrole derivatives show antimicrobial activityExploratory research
Antifungal compoundsStructural features conducive to antifungal activityPreclinical investigation
Antihyperglycemic agentsRelated pyrrole compounds show glucose-lowering effectsEarly-stage research
Anti-inflammatory agentsStructural similarity to known anti-inflammatory compoundsTheoretical potential

Materials Science Applications

The unique structural features of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole suggest potential applications in materials science, particularly in areas where electronic and optical properties are important.

Materials ApplicationRelevant PropertiesResearch Status
Electronic materialsElectron-rich pyrrole ring with electron-withdrawing substituentsConceptual stage
Photovoltaic componentsLight-absorbing properties due to extended conjugationTheoretical application
Sensors and probesPotential for specific molecular interactionsEarly-stage investigation
Polymer precursorsCapability for incorporation into polymeric structuresExploratory research

Synthetic Chemistry Applications

Beyond direct applications, 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole serves as a valuable intermediate in synthetic organic chemistry for the preparation of more complex molecules.

Synthetic ApplicationReaction PotentialValue
Building block for heterocyclic synthesisMultiple functional groups for further transformationVersatile intermediate
Precursor for functional materialsStructural features suitable for materials developmentPlatform molecule
Model compound for reaction developmentComplex structure for testing novel methodologiesMethodological value
Library developmentCore structure amenable to diversificationMedicinal chemistry asset

Research Findings and Developments

Biological Activity Studies

Research on the biological activity of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole and structurally related compounds has revealed several promising properties that warrant further investigation .

Biological ActivityExperimental EvidenceSignificance
Antihyperglycemic effectsIn vivo studies of related pyrrole derivatives Potential for diabetes treatment
Antimicrobial propertiesStructural similarity to known antimicrobial agentsAddresses antibiotic resistance
Structure-activity relationshipsCorrelation between substitution patterns and activityGuides rational design
Mechanism of action studiesPreliminary investigations of molecular targetsInforms drug development

Synthetic Methodology Advancements

Recent advancements in synthetic methodologies have improved access to 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole and related compounds, facilitating further research into their properties and applications .

Methodological AdvancementImprovementImpact
Optimized N-arylation conditionsHigher yields, milder conditionsEnhanced synthetic accessibility
Regioselective functionalizationBetter control of substitution patternsReduced side products
Green chemistry approachesMore sustainable synthetic routesEnvironmentally friendly production
Scale-up considerationsTranslation to larger scale synthesisCommercial viability

Structural Modifications and Derivatives

Structural modifications of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole have generated derivatives with potentially enhanced properties for specific applications .

Structural ModificationPurposeOutcome
Variation of halogen substituentsTuning electronic propertiesModified activity profiles
Reduction of nitro groupGeneration of amino derivativesExpanded synthetic versatility
Introduction of additional functionalityEnhancement of specific propertiesApplication-specific derivatives
Incorporation into larger structuresDevelopment of complex molecular architecturesAdvanced materials and biological agents

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